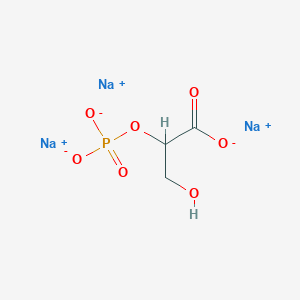

Sodium 3-hydroxy-2-(phosphonatooxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is a sodium salt form of D-(+)-2-phosphoglyceric acid, which is an intermediate in the glycolysis metabolic pathway. This compound is often used in research and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate typically involves the phosphorylation of glyceric acid. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glyceric acid is phosphorylated using specific kinases in the presence of adenosine triphosphate. The chemical method involves the reaction of glyceric acid with phosphoric acid under controlled conditions to form the phosphoglyceric acid, which is then neutralized with sodium hydroxide to produce the sodium salt form.

Industrial Production Methods: Industrial production of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate often involves large-scale fermentation processes where microorganisms are used to produce glyceric acid, which is then chemically phosphorylated and neutralized to obtain the final product. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-phosphoglycerate.

Reduction: It can be reduced to form glyceric acid.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.

Major Products Formed:

Oxidation: 2-Phosphoglycerate

Reduction: Glyceric acid

Substitution: Various substituted phosphoglyceric acids depending on the substituent introduced.

Scientific Research Applications

Chemistry: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: In biological research, it is used to study metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for enzymes involved in these pathways, helping to elucidate their mechanisms and functions.

Medicine: The compound is used in medical research to understand metabolic disorders and develop potential treatments. It is also used in diagnostic assays to measure enzyme activities related to glycolysis.

Industry: In the industrial sector, D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is used in the production of biochemical reagents and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate exerts its effects primarily through its role as an intermediate in the glycolysis pathway. It is converted to phosphoenolpyruvate by the enzyme enolase, which is then further metabolized to produce adenosine triphosphate. This process is crucial for cellular energy production. The compound interacts with various enzymes and proteins involved in glycolysis, influencing their activity and regulation.

Comparison with Similar Compounds

2-Phosphoglyceric Acid: Similar in structure but lacks the sodium ion.

3-Phosphoglyceric Acid: An isomer with the phosphate group on the third carbon instead of the second.

Glyceric Acid: The non-phosphorylated form of the compound.

Uniqueness: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is unique due to its specific role in glycolysis and its sodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and industrial applications where these properties are advantageous.

Biological Activity

Sodium 3-hydroxy-2-(phosphonatooxy)propanoate, also known as 3-phospho-D-glyceric acid or 3-phospho-(R)-glycerate, is a compound of significant biochemical interest due to its role in various metabolic pathways. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₃H₇NaO₇P

- Molecular Weight : Approximately 188.06 g/mol

- Functional Groups : Contains hydroxyl (-OH), phosphonate (-PO₃), and carboxylic acid (-COOH) groups.

Enzymatic Activity

This compound is primarily involved in the following enzymatic reactions:

-

D-3-phosphoglycerate Dehydrogenase

- Reaction :

3 phospho D glycerate+NAD+→3 phosphonooxypyruvate+NADH

- Gene Name : SER33

- Uniprot ID : P40510

- Function : Catalyzes the oxidation of 3-phospho-D-glycerate, playing a crucial role in the glycolytic pathway.

- Reaction :

-

Phosphoglycerate Kinase

- Reaction :

ATP+3 phospho D glycerate→ADP+3 phospho D glyceroyl phosphate

- Gene Name : PGK1

- Uniprot ID : P00560

- Function : Involved in the conversion of 3-phospho-D-glycerate to 2,3-bisphosphoglycerate, essential for energy metabolism.

- Reaction :

Metabolic Pathways

This compound is integral to several metabolic pathways:

- Glycolysis : It acts as an intermediate in the glycolytic pathway, facilitating energy production.

- Amino Acid Metabolism : Participates in the synthesis and degradation of amino acids, particularly serine and glycine.

Therapeutic Potential

Research indicates that this compound may have therapeutic implications in various conditions:

- Diabetes Management : Studies suggest that it may help ameliorate insulin resistance and dyslipidemia by modulating metabolic pathways .

- Antimicrobial Activity : Some phosphonates exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Case Studies

- Diabetes Research

- Antimicrobial Studies

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Role in Metabolism | Therapeutic Applications |

|---|---|---|---|

| This compound | Moderate | Glycolysis | Diabetes management |

| Quaternary Phosphonium Salts | High | Antimicrobial | Infection treatment |

| D-3-phosphoglycerate | Low | Glycolytic intermediate | Metabolic disorders |

Properties

Molecular Formula |

C3H4Na3O7P |

|---|---|

Molecular Weight |

252.00 g/mol |

IUPAC Name |

trisodium;3-hydroxy-2-phosphonatooxypropanoate |

InChI |

InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |

InChI Key |

MFNPEWUYSSUSOD-UHFFFAOYSA-K |

Canonical SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.